![molecular formula C21H16ClN5OS B2882690 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 893917-45-8](/img/structure/B2882690.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H16ClN5OS and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core linked to an indolin moiety through a thioether bond. The presence of the 3-chlorophenyl group enhances its lipophilicity and potential interactions with biological targets.
Component | Structure |
---|---|
Pyrazolo[3,4-d]pyrimidine | Pyrazolo Core |
Indolin | Indolin Structure |
Thioether Linkage | Thioether Structure |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The following findings summarize its biological effects:
- Cell Viability Assays : The compound exhibited significant cytotoxicity against various cancer cell lines. For instance, in a study comparing several derivatives, the target compound showed an IC50 value of approximately 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) .
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometric analysis indicated that the compound could induce apoptosis in A549 cells at low micromolar concentrations (2.0–4.0 µM), with a notable increase in sub-G1 phase cells indicative of apoptotic activity .
- Cell Cycle Arrest : The compound was also shown to arrest the cell cycle at the S and G2/M phases, leading to DNA fragmentation in treated cells .
- Structure-Activity Relationship (SAR) :
Inhibition of Kinases
The compound's structure suggests potential as a kinase inhibitor. Pyrazolo[3,4-d]pyrimidines have been recognized for their ability to inhibit various kinases implicated in cancer progression:
- EGFR Inhibition : Recent studies have demonstrated that similar compounds can effectively inhibit epidermal growth factor receptor (EGFR) activity, which is crucial for tumor growth and survival. The target compound may exhibit similar properties due to structural similarities with known EGFR inhibitors .
Case Studies
Several case studies have explored derivatives of pyrazolo[3,4-d]pyrimidines with promising results:
- Study on Antitumor Activity : A derivative with a similar scaffold was tested against multiple cancer cell lines (MCF-7, HepG2). Results indicated significant growth inhibition and induction of apoptosis at low concentrations (IC50 values ranging from 1.74 to 42.3 µM depending on the analog) .
- Molecular Docking Studies : Computational studies revealed that the target compound could effectively bind to EGFR and other kinase targets, suggesting a mechanism for its observed biological activities and potential therapeutic applications .
特性
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5OS/c22-15-5-3-6-16(10-15)27-20-17(11-25-27)21(24-13-23-20)29-12-19(28)26-9-8-14-4-1-2-7-18(14)26/h1-7,10-11,13H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEGTVSFFXHFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。